ジアトリゾ酸二水和物

概要

説明

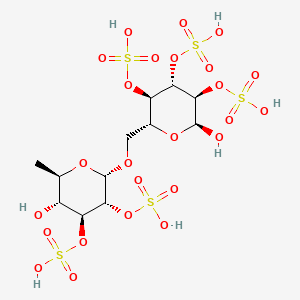

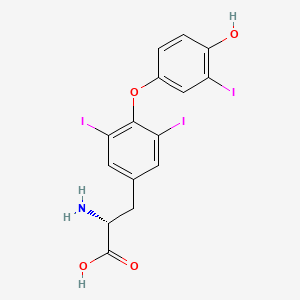

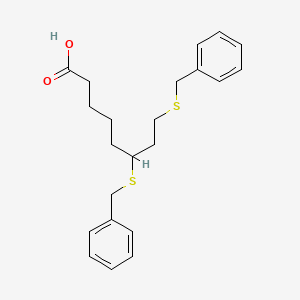

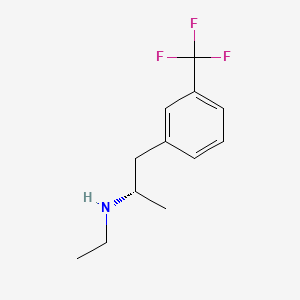

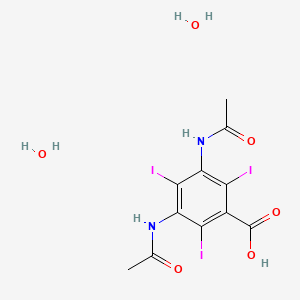

Diatrizoic acid dihydrate, also known as Amidotrizoic acid dihydrate, is a compound used as a reference standard in the United States Pharmacopeia . It is an iodine-containing X-ray contrast agent . The empirical formula is C11H9I3N2O4 · 2H2O and it has a molecular weight of 649.94 .

Molecular Structure Analysis

The molecular structure of Diatrizoic acid dihydrate is represented by the formula C11H9I3N2O4 · 2H2O . The ChemSpider ID for Diatrizoic acid is 2055 . The structure contains iodine, which is known to be electron-dense and effectively scatter or stop X-rays .Chemical Reactions Analysis

Diatrizoic acid is an iodine-containing X-ray contrast agent. Iodinated contrast agents were among the first contrast agents developed . Iodine is known to be particularly electron-dense and to effectively scatter or stop X-rays .Physical And Chemical Properties Analysis

Diatrizoic acid exists in the form of anhydrous as well as dihydrate form with a molecular formula of C11H9I3N2O4. It generally exists as a sodium salt with a molecular weight of 613.92 g/mol .科学的研究の応用

X線造影剤

ジアトリゾ酸二水和物は、X線造影剤として一般的に使用されます . この化合物は、固体状態での水との相互作用について詳細に調査されてきました . この用途は、X線検査中に体内の特定の構造や体液の視認性を向上させるために、医療画像処理において不可欠です。

固体状態相互作用の調査

この化合物は、ナトリウム塩の複雑な固体状態の状況を研究するためのモデルとして使用されています . ジアトリゾ酸モノナトリウム塩などの医薬用ナトリウム塩は、結晶構造に水を組み込みやすいことがわかっています . この研究は、医薬品の安定性と用量均一性を理解するために重要です。

結晶化研究

ジアトリゾ酸二水和物は、結晶化研究で使用されます . この化合物は、2つの水和物、3つの無水物、9つの溶媒和固体形態で結晶化し、すべてX線結晶学で特徴付けられています . これらの研究は、結晶化プロセスとさまざまな結晶形態における分子間相互作用についての洞察を提供します。

医薬品リリース試験

この化合物は、医薬品リリース試験など、いくつかの分析用途で使用するために適しています . これには、医薬品から薬物の放出を試験して、必要な放出仕様を満たしていることを確認することが含まれます。

医薬品方法開発

ジアトリゾ酸二水和物は、定性および定量分析のための医薬品方法開発にも使用されます . これは、医薬品業界において、薬物の品質、安全性、および有効性を確保するために不可欠です。

血球分離

ジアトリゾ酸の一種である、ジアトリゾ酸ナトリウム水和物は、血球分離の密度勾配試薬として使用されます . この用途は、さまざまな種類の血球を分離するために、研究と臨床の両方で重要です。

血漿リンパ球、単球、樹状細胞の分離

この化合物は、血漿リンパ球、単球、樹状細胞の分離に使用されてきました . これらの細胞は、免疫応答において重要な役割を果たし、その分離はさまざまな免疫学的調査にとって重要です。

胞子精製

ジアトリゾ酸ナトリウム水和物は、胞子精製に使用されてきました . この用途は、微生物学研究、特に細菌胞子を含む研究において重要です。

作用機序

Target of Action

Diatrizoic acid dihydrate, also known as amidotrizoate, is primarily used as a contrast agent in radiology . The primary targets of this compound are the body tissues that need to be visualized during radiological procedures . It is used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography .

Mode of Action

Diatrizoic acid dihydrate works by blocking X-rays . It contains iodine, which is known to be particularly electron-dense and effectively scatters or stops X-rays . Depending on how the agent is administered, it localizes or builds up in certain areas of the body . The resulting high level of iodine allows the X-rays to create a “picture” of the area . The areas of the body in which the agent localizes will appear white on the X-ray film, creating the needed distinction or contrast between one organ and other tissues .

Pharmacokinetics

Diatrizoic acid dihydrate is minimally absorbed from the intestines and excreted into the urinary bladder . Because of its high osmolarity, it can draw water from the surrounding tissues into the intestines, potentially causing dehydration in individuals with already small plasma volume such as infants .

Result of Action

The primary result of the action of diatrizoic acid dihydrate is the enhanced visualization of body structures during radiological procedures . The contrast it provides helps doctors see any special conditions that may exist in the organ or part of the body being examined . High osmolal radiocontrast agents like diatrizoate are cytotoxic to renal cells. The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .

Action Environment

The action of diatrizoic acid dihydrate can be influenced by environmental factors. For instance, it has been found that diatrizoic acid monosodium salt, an X-ray contrast agent, has a complex interaction with water in the solid state . Five hydrates with water content ranging from 0.3 to 8 molar equivalents of water show a high degree of interconvertibility, stoichiometric and non-stoichiometric behavior, and potential of amorphisation during the release of water . This highlights the importance of understanding the environmental factors that can influence the action, efficacy, and stability of diatrizoic acid dihydrate.

Safety and Hazards

将来の方向性

Diatrizoic acid is a commonly used water-soluble, iodinated, radiopaque x-ray contrast medium . It is used for a wide variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography . It can be used for imaging the gastrointestinal tract in patients allergic to barium . The future directions of Diatrizoic acid dihydrate could involve further optimization of its physical and chemical properties for enhanced performance in diagnostic imaging .

特性

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQKUXXJPHSPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13I3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048960 | |

| Record name | Diatrizoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50978-11-5 | |

| Record name | Amidotrizoic Acid [BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050978115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diatrizoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIATRIZOIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408463F217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。